1-(2-Amino-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a difluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves nucleophilic aromatic substitution reactionsThe final step involves the chlorination of the propanone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one
Uniqueness
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H10ClF2NO2 |
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Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-[2-amino-4-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO2/c11-4-3-9(15)7-2-1-6(5-8(7)14)16-10(12)13/h1-2,5,10H,3-4,14H2 |
InChI Key |
BIZVASNYZYXNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)C(=O)CCCl |
Origin of Product |
United States |
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